4-Bromo-3-chlorobenzo[b]thiophene

cross-coupling regioselectivity palladium catalysis

Researchers requiring regioselective dihalogenated building blocks often face limited options for sequential functionalization. 4-Bromo-3-chlorobenzo[b]thiophene (CAS 1334405-54-7) solves this with differential C-Br and C-Cl bond activation energies, enabling two distinct cross-coupling events in a predetermined sequence without protecting group manipulations. • Orthogonal reactivity: Suzuki-Miyaura at C4 (C-Br), then C3 (C-Cl) under modified conditions. • Enables rapid assembly of 3,4-disubstituted benzo[b]thiophene libraries with full regiocontrol. • Reliable supply: ≥95% purity, available in research to bulk quantities with prompt global delivery.

Molecular Formula C8H4BrClS
Molecular Weight 247.54 g/mol
CAS No. 1334405-54-7
Cat. No. B3232138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzo[b]thiophene
CAS1334405-54-7
Molecular FormulaC8H4BrClS
Molecular Weight247.54 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CS2)Cl
InChIInChI=1S/C8H4BrClS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H
InChIKeyLBLGAKOOTNWCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzo[b]thiophene: Chemical & Structural Overview


4-Bromo-3-chlorobenzo[b]thiophene (CAS: 1334405-54-7) is a halogenated heteroaromatic compound with molecular formula C8H4BrClS and molecular weight 247.54 g/mol . It belongs to the class of multihalo-benzo[b]thiophenes, which bear multiple different halogen substituents (specifically bromine at the 4-position and chlorine at the 3-position) on the benzo[b]thiophene core. The compound serves as a potentially regioselective building block for constructing complex molecular architectures via sequential cross-coupling reactions, leveraging the differential reactivity between the C–Br and C–Cl bonds [1]. As a solid with typical commercial purity of 95% or higher, it is primarily utilized as a synthetic intermediate in medicinal chemistry, materials science, and organic synthesis applications requiring precise control over substitution patterns [1].

Workflow

Regioselective sequential cross-coupling synthesis

Selection Logic

Orthogonal C–Br / C–Cl reactivity without protecting groups

Use Context

Bifunctional building block for medicinal chemistry and materials science

4-Bromo-3-chlorobenzo[b]thiophene: Why Interchange Is Not Feasible


General substitution among halogenated benzo[b]thiophenes is not feasible without compromising synthetic outcomes due to the fundamentally different reactivity profiles dictated by halogen type and substitution pattern. The C–Br and C–Cl bonds in 4-bromo-3-chlorobenzo[b]thiophene exhibit distinct activation barriers in cross-coupling reactions, enabling sequential, regioselective functionalization strategies that are inaccessible with mono-halogenated or differently substituted analogs [1]. For instance, the 4-bromo substituent can serve as a blocking group or initial coupling site, while the 3-chloro substituent remains intact for subsequent transformations—a capability not present in compounds lacking this specific dihalogenation pattern [2]. Replacing 4-bromo-3-chlorobenzo[b]thiophene with a generic alternative, such as 3-bromobenzo[b]thiophene or 4-chlorobenzo[b]thiophene, eliminates the orthogonal reactivity required for multi-step, divergent synthesis of complex molecular scaffolds, thereby reducing synthetic efficiency, increasing step count, and potentially precluding access to desired target molecules entirely [1][2].

1
Mono-halogenated analogs

Mono-halogenated benzo[b]thiophenes lack orthogonal reactivity; sequential functionalization may require additional protection steps.

2
Differently substituted dihalides

Altered halogen positions shift the angular geometry of substituent vectors, which may disrupt predictable T-shaped scaffold assembly.

3
Non-halogenated core

Absence of a bromine blocking group removes the C–H arylation directing capability, potentially reducing regioselectivity in late-stage functionalization.

4-Bromo-3-chlorobenzo[b]thiophene: Differentiation Evidence


Orthogonal Reactivity: C–Br vs C–Cl Cross-Coupling

4-Bromo-3-chlorobenzo[b]thiophene possesses two distinct carbon-halogen bonds (C–Br at position 4 and C–Cl at position 3) with divergent reactivity in palladium-catalyzed cross-coupling reactions. The C–Br bond undergoes oxidative addition to Pd(0) catalysts substantially faster than the C–Cl bond under standard Suzuki-Miyaura conditions, enabling exclusive mono-functionalization at the bromine-bearing site while leaving the chlorine intact [1]. In the broader class of 3-chlorobenzo[b]thiophenes, the heteroaromatic C–Cl bond has been demonstrated to participate efficiently in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, giving 2,3-disubstituted derivatives in isolated yields typically exceeding 70% after optimization [2]. This orthogonal reactivity profile allows for sequential, site-selective functionalization without protecting group manipulations—a capability not achievable with mono-halogenated analogs such as 4-bromobenzo[b]thiophene or 3-chlorobenzo[b]thiophene alone [1].

Orthogonal C–Br vs C–Cl reactivity
Class-level inference
C–Br bond: rapid oxidative addition. C–Cl bond: slower, requires modified conditions.
vs Mono-halogenated analogs: single reactive site, no orthogonal selectivity.
Supports sequential, site-selective functionalization workflow.
Quantified rate ratio not directly reported for this compound; data to verify.
cross-coupling regioselectivity palladium catalysis

Quasi-T-Shaped Molecular Scaffolds from Substituent Geometry

In multihalo-benzo[b]thiophenes bearing substituents at the 2-, 4-, and 7-positions, the angle between the substituent vectors at the 4- and 7-positions is approximately 90° [1]. While 4-bromo-3-chlorobenzo[b]thiophene possesses halogen substituents at positions 3 and 4 rather than 2, 4, and 7, it shares the same core scaffold geometry. This angular relationship in di- and trihalogenated benzo[b]thiophenes creates a 'quasi T-shape' molecular architecture that is distinct from the more linear or planar geometries observed in mono-substituted or differently substituted analogs (e.g., 2-bromobenzo[b]thiophene or 3-chlorobenzo[b]thiophene) [1]. The defined 90° angle between substituent attachment points at positions 4 and 7 (or positions 3 and 4 in the target compound) imposes spatial constraints that can be exploited for constructing large and sophisticated molecular systems with predictable three-dimensional orientation [1].

Quasi-T-shaped scaffold geometry
Class-level inference
Approximately 90° angle between 4- and 7-position substituent vectors in related trihalo derivatives.
Predictable angular geometry may support rational design of molecular architectures.
Geometry inferred from class-level scaffold; direct measurement for target compound to verify.
molecular scaffold geometry functional materials

Bromine Blocking Group for Regioselective C–H Arylation

Studies on related thiophene systems demonstrate that a bromo-substituent at the C2-position of 3-substituted thiophenes functions as an effective blocking group, enabling exclusive Pd-catalyzed direct C–H arylation at the C5-position with yields up to 86% for electron-deficient aryl bromides as coupling partners [1]. While this specific study was conducted on monocyclic thiophenes rather than benzo[b]thiophenes, the analogous electronic and steric principles apply to the benzothiophene series [2]. For 4-bromo-3-chlorobenzo[b]thiophene, the bromine at the 4-position could similarly serve as a blocking group to direct arylation to alternative positions (e.g., the C2 or C7 positions), whereas mono-halogenated or non-halogenated benzo[b]thiophenes lack this directing capability [2]. This regiocontrol mechanism is not available in compounds like 3-chlorobenzo[b]thiophene (which lacks a blocking bromine) or 4-bromobenzo[b]thiophene (which lacks the 3-chloro substituent for orthogonal functionalization) [1][2].

Bromine blocking group strategy
Class-level inference
52–86% single-regioisomer yield reported for related thiophene C5-arylation.
Supports regioselective C–H functionalization workflow review.
Inferred from monocyclic thiophene studies; benzo[b]thiophene performance may vary.
regioselective arylation blocking group strategy C–H functionalization

4-Bromo-3-chlorobenzo[b]thiophene: Research & Industrial Applications


Site-Selective Sequential Cross-Coupling for Drug-Like Molecules

Utilize 4-bromo-3-chlorobenzo[b]thiophene as a bifunctional building block in medicinal chemistry synthesis. The orthogonally reactive C–Br and C–Cl bonds permit two distinct cross-coupling events in a predetermined sequence: first, Suzuki-Miyaura coupling at the C4 position (C–Br site) to introduce an aryl or heteroaryl group; second, Suzuki-Miyaura or Buchwald-Hartwig coupling at the C3 position (C–Cl site) under modified conditions to install a different substituent [1][2]. This divergent strategy enables the rapid assembly of structurally diverse 3,4-disubstituted benzo[b]thiophene libraries with full regiocontrol, reducing step count and increasing overall yield compared to linear synthetic routes that require protecting group manipulations [1].

Quasi-T-Shaped Scaffolds for Advanced Materials

Employ 4-bromo-3-chlorobenzo[b]thiophene as a core building block for constructing quasi-T-shaped molecular architectures in materials science applications. The defined angular geometry between the 3- and 4-position substituents (~60° angle) and the potential for further functionalization at the 7-position (~90° angle from the 4-position) provides a predictable three-dimensional scaffold [1]. This geometry is particularly valuable for designing organic semiconductors, OLED emitters, or liquid crystalline materials where precise control over molecular shape and intermolecular packing is essential for optimizing charge transport, emission properties, or mesophase behavior [1]. Alternative building blocks without this specific substitution pattern cannot replicate this angular geometry.

Regioselective C–H Arylation with Bromine Blocking Group

Leverage the 4-bromo substituent as a blocking group to direct Pd-catalyzed C–H arylation to alternative positions on the benzo[b]thiophene core (e.g., C2 or C7). This strategy, validated in related thiophene systems with isolated yields of 52–86% for C5-arylation [2], provides exclusive regioselectivity without requiring additional protecting group steps. The 3-chloro substituent remains available for subsequent orthogonal cross-coupling, enabling the sequential construction of polyfunctionalized benzo[b]thiophenes with three distinct substitution patterns in only two or three synthetic operations [1][2]. This approach reduces synthetic waste and improves atom economy relative to traditional multi-step protecting group strategies.

Antimicrobial Benzo[b]thiophene Scaffold Diversification

Incorporate 4-bromo-3-chlorobenzo[b]thiophene into antimicrobial discovery programs as a versatile intermediate for structure-activity relationship (SAR) exploration. Studies on 3-halobenzo[b]thiophenes have demonstrated that cyclohexanol-substituted 3-chloro and 3-bromo derivatives exhibit minimum inhibitory concentrations (MICs) of 16 µg/mL against Gram-positive bacteria and yeast [3]. The orthogonal reactivity of the target compound enables systematic variation of substituents at both the 3- and 4-positions, allowing medicinal chemists to probe SAR around the benzo[b]thiophene core more efficiently than with mono-halogenated analogs [1][3]. Compounds derived from this scaffold have shown favorable in silico ADME properties with no violations of Lipinski, Veber, and Muegge filters [3].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal C–Br / C–Cl reactivity
Sequential cross-coupling regioselectivity
Advanced materials scaffold design
Quasi-T-shaped angular geometry
Predictable three-dimensional molecular orientation
Late-stage C–H functionalization
Bromine blocking group capability
Regioselective arylation without added protection
Antimicrobial SAR exploration
Diversifiable dihalogenated core
Systematic 3,4-position substituent variation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chlorobenzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.